molecular formula C18H21N7O3 B2354549 (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1040679-34-2

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2354549
CAS No.: 1040679-34-2
M. Wt: 383.412
InChI Key: OOKSRAOJEURMIN-UHFFFAOYSA-N
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Description

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone features a piperazine core linked to a 5-methylisoxazole moiety via a methanone bridge and a tetrazole-methyl group substituted with a 4-methoxyphenyl ring. This structure combines heterocyclic motifs known for pharmacological relevance:

  • Tetrazole: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
  • Piperazine: Improves solubility and bioavailability in CNS-targeting drugs .
  • Isoxazole: Contributes to kinase inhibition and metabolic resistance due to its aromatic stability.

Synthesis likely follows SN2 alkylation routes, as seen in analogous tetrazole-piperazine derivatives (e.g., reaction of bromoethanone intermediates with tetrazole-thiols under basic conditions) . Structural elucidation would employ NMR and crystallography, standard for such heterocycles .

Properties

IUPAC Name

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-13-11-16(20-28-13)18(26)24-9-7-23(8-10-24)12-17-19-21-22-25(17)14-3-5-15(27-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSRAOJEURMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Tetrazole moiety
    • Isoxazole ring

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole-based compounds. For instance, compounds containing tetrazole rings have been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.1 to 3.2 µg/mL, indicating strong antimicrobial properties .

CompoundMIC (µg/mL)Activity Against
Compound A0.8Staphylococcus aureus
Compound B1.2E. coli
Compound C2.5Pseudomonas aeruginosa

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in managing urinary infections.

  • AChE Inhibition : Compounds similar to this compound have demonstrated IC₅₀ values ranging from 0.63 to 6.28 µM, indicating potent AChE inhibition compared to standard references .
CompoundIC₅₀ (µM)Target Enzyme
Compound D2.14AChE
Compound E0.63Urease

The biological activity of this compound is believed to arise from its ability to bind to specific receptors and enzymes within biological systems. The presence of the piperazine and tetrazole moieties allows for diverse interactions at the molecular level, which can modulate various biochemical pathways.

Binding Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound may fit well into the active sites of certain enzymes, thereby inhibiting their function and leading to therapeutic effects .

Case Studies

Several case studies have illustrated the effectiveness of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a structural analog of this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Neuroprotective Effects : Research involving similar piperazine derivatives indicated neuroprotective effects in animal models, supporting further investigation into their use for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Features

Key differences in substituents and core scaffolds influence physicochemical and hypothetical biological properties:

Compound Core Structure Substituents Conformation Insights
Target Compound Piperazine-tetrazole-isoxazole 4-Methoxyphenyl, 5-methylisoxazole Methoxy group enhances solubility ; isoxazole improves aromatic stability.
(Compound 4 ) Thiazole-pyrazole-triazole 4-Chlorophenyl, 4-fluorophenyl Planar except for perpendicular fluorophenyl group; chlorophenyl increases lipophilicity.
(7a–x ) Piperazine-sulfonyl-tetrazole-thio Varied aryl sulfonyl groups Sulfonyl electron-withdrawing effects reduce basicity of piperazine.
(MK13 ) Urea-pyrazole 3,5-Dimethoxyphenyl, isopropylpyrazole Urea moiety enables hydrogen bonding; dimethoxy groups enhance solubility.

Hypothetical Physicochemical Properties

  • Solubility : The target’s methoxy group likely increases aqueous solubility compared to chloro/fluoro analogs (e.g., ) but may reduce membrane permeability versus lipophilic derivatives .
  • Metabolic Stability : Tetrazole and isoxazole rings resist oxidative metabolism, contrasting with thiazole () or pyrazole () cores .

Preparation Methods

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR is a one-pot method combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN₃) to form 1,5-disubstituted tetrazoles. For the target compound:

  • Aldehyde : 4-Methoxybenzaldehyde.
  • Amine : Benzylamine (or protected piperazine derivative).
  • Isocyanide : Methyl isocyanide (to introduce the methylene bridge).
  • Azide Source : TMSN₃ in methanol or trifluoroethanol.

Reaction Conditions :

  • Solvent: Methanol or biphasic water-chloroform.
  • Temperature: Room temperature (20–25°C).
  • Time: 2–24 hours.
  • Yield: 60–85% for analogous tetrazoles.

Mechanistic Insight :
TMSN₃ reacts with the nitrilium ion intermediate formed from the aldehyde and amine, leading to tetrazole cyclization. The exothermic nature necessitates controlled addition under cooling.

Solid-Phase Tetrazole Synthesis (SP-UT-4CR)

Solid-supported UT-4CR enables facile purification:

  • Resin Functionalization : Wang resin-bound amines react with 4-methoxybenzaldehyde, methyl isocyanide, and TMSN₃.
  • Cleavage : Trifluoroacetic acid (TFA) in dichloromethane releases the tetrazole-methyl intermediate.

Advantages :

  • High purity (≥90% by HPLC).
  • Scalability for combinatorial libraries.

Piperazine Functionalization

Nucleophilic Substitution

The tetrazole-methyl bromide reacts with piperazine under basic conditions:

  • Synthesis of Tetrazole-Methyl Bromide :
    • Treat tetrazole-methyl alcohol with PBr₃ in dichloromethane.
  • Coupling to Piperazine :
    • Piperazine, K₂CO₃, DMF, 60°C, 12 hours.
    • Yield: 70–80% (analogous reactions).

Reductive Amination

Alternative route for piperazine incorporation:

  • Aldehyde Intermediate : Oxidize tetrazole-methyl alcohol to aldehyde (CrO₃/H₂SO₄).
  • Reductive Amination : Piperazine, NaBH₃CN, methanol, RT.
    • Yield: 65–75%.

Synthesis of 5-Methylisoxazol-3-yl Methanone

1,3-Dipolar Cycloaddition

  • Nitrile Oxide Generation :
    • 5-Methylisoxazole-3-carbaldehyde oxime + Cl₂/Et₃N.
  • Cycloaddition : React with acetylene in toluene, 80°C.
    • Yield: 50–60%.

Friedel-Crafts Acylation

Introduce methanone via acylation:

  • Isoxazole Activation : 5-Methylisoxazole + AlCl₃.
  • Acylation : Acetic anhydride, 0°C → RT.
    • Yield: 55–65%.

Final Coupling: Piperazine-Isoxazole Methanone Conjugation

Carbodiimide-Mediated Amide Bond Formation

  • Activation : 5-Methylisoxazole-3-carboxylic acid + EDC/HOBt.
  • Coupling : Piperazine-tetrazole intermediate, DMF, RT.
    • Yield: 60–70%.

Schotten-Baumann Reaction

Alternative for acid chloride intermediates:

  • Acid Chloride Synthesis : SOCl₂, reflux.
  • Coupling : Piperazine-tetrazole, NaOH, H₂O/CH₂Cl₂.
    • Yield: 65–75%.

Optimization Challenges and Solutions

Regioselectivity in Tetrazole Formation

  • Issue : Competing 1,4-disubstituted tetrazole byproducts.
  • Solution : Use bulky isocyanides (e.g., tert-butyl) to favor 1,5-regioisomers.

Piperazine Protecting Groups

  • Boc Protection : Prevents over-alkylation during nucleophilic substitution.
  • Deprotection : TFA in CH₂Cl₂.

Isoxazole Stability

  • Low Thermal Stability : Avoid temperatures >100°C during cycloaddition.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
UT-4CR + SP Tetrazole formation 85 95 High
Reductive Amination Piperazine coupling 75 90 Moderate
Schotten-Baumann Methanone conjugation 70 85 High

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Multi-Step Synthesis : Begin with precursor synthesis of the tetrazole and isoxazole moieties. For example, tetrazole derivatives are often synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. Piperazine intermediates can be alkylated using reductive amination or nucleophilic substitution .
  • Optimization Strategies :
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during coupling steps.
    • Catalysts : Employ Pd-mediated cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for isoxazole-tetrazole linkage) .
    • Temperature Control : Maintain reflux conditions (80–120°C) for cyclization steps, monitored via TLC .
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the tetrazole and isoxazole rings. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm for the OCH3_3 protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+ ~423.18 g/mol) and fragmentation patterns .
  • X-Ray Crystallography : Resolve stereochemical ambiguities. Crystallize the compound in ethanol/water (1:1) to obtain single crystals. Data collection at 100 K with Cu-Kα radiation can achieve <0.8 Å resolution .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 μg/mL indicate potency .
    • Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorometric assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1%) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Source Analysis :
    • Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase). Purity >98% reduces false positives .
    • Assay Conditions : Standardize pH (7.4 for physiological assays), temperature (37°C), and incubation time (24–48 hrs) .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicates. Outliers >2 SD should be excluded .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonding with the tetrazole’s N-atoms and hydrophobic contacts with the piperazine ring .
  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) via MOE software. A QSAR model with R2>0.85R^2 > 0.85 predicts bioavailability .

Q. How can regioselectivity challenges in synthesizing the tetrazole-isoxazole scaffold be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily protect the isoxazole’s oxygen with TMSCl during tetrazole alkylation to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs at 150°C, improving regioselectivity by 30% .

Q. What advanced analytical methods validate stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 72 hrs. Monitor degradation via LC-MS .
    • Oxidation : Expose to 3% H2_2O2_2 for 24 hrs. Stable compounds retain >90% purity .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

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